molecular formula C11H9N3O B2761191 5-Methyl[1,2,4]triazolo[4,3-a]quinolin-1(2h)-one CAS No. 41493-62-3

5-Methyl[1,2,4]triazolo[4,3-a]quinolin-1(2h)-one

Cat. No.: B2761191
CAS No.: 41493-62-3
M. Wt: 199.213
InChI Key: VPUMZLVLKCMKFQ-UHFFFAOYSA-N
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Description

5-Methyl[1,2,4]triazolo[4,3-a]quinolin-1(2h)-one is a heterocyclic compound that belongs to the class of triazoloquinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl[1,2,4]triazolo[4,3-a]quinolin-1(2h)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydrazino-4-methylquinoline with formic acid, leading to the formation of the triazoloquinoline ring system . The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Methyl[1,2,4]triazolo[4,3-a]quinolin-1(2h)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the triazole or quinoline rings.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a variety of substituted triazoloquinolines.

Scientific Research Applications

5-Methyl[1,2,4]triazolo[4,3-a]quinolin-1(2h)-one has several applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as an antiviral and antimicrobial agent. Its unique structure allows it to interact with biological targets, making it a candidate for drug development.

    Materials Science: The compound’s electronic properties make it suitable for use in organic electronics and photonics.

    Biological Studies: It is used in studies to understand its interactions with various enzymes and receptors, contributing to the development of new therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl[1,2,4]triazolo[4,3-a]quinolin-1(2h)-one is unique due to its specific substitution pattern and the presence of the methyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

5-methyl-2H-[1,2,4]triazolo[4,3-a]quinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O/c1-7-6-10-12-13-11(15)14(10)9-5-3-2-4-8(7)9/h2-6H,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPUMZLVLKCMKFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NNC(=O)N2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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